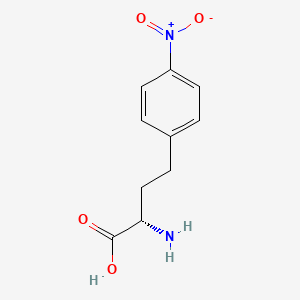

(S)-4-Nitro-homophenylalanine

Descripción general

Descripción

(S)-4-Nitro-homophenylalanine is an amino acid derivative characterized by the presence of a nitro group attached to the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Nitro-homophenylalanine typically involves the nitration of homophenylalanine. The process begins with the protection of the amino group to prevent unwanted side reactions. The nitration is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. After nitration, the protecting group is removed to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization and recrystallization techniques to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: (S)-4-Nitro-homophenylalanine undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Reduction: 4-Amino-homophenylalanine.

Oxidation: Various oxidized derivatives depending on the conditions.

Substitution: Compounds with different functional groups replacing the nitro group.

Aplicaciones Científicas De Investigación

(S)-4-Nitro-homophenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of novel materials with specific properties.

Mecanismo De Acción

The mechanism of action of (S)-4-Nitro-homophenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in these interactions, often acting as an electron-withdrawing group that influences the compound’s reactivity. The pathways involved include the inhibition of enzyme activity and the modulation of receptor functions.

Comparación Con Compuestos Similares

4-Nitrophenylalanine: Similar structure but lacks the homophenylalanine backbone.

4-Nitrotyrosine: Contains a hydroxyl group on the phenyl ring in addition to the nitro group.

4-Nitrotryptophan: Contains an indole ring instead of a phenyl ring.

Uniqueness: (S)-4-Nitro-homophenylalanine is unique due to its specific structural features, including the homophenylalanine backbone and the position of the nitro group. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

(S)-4-Nitro-homophenylalanine is an amino acid derivative that has garnered attention in various fields of biological research due to its unique properties and potential applications. This compound is characterized by the presence of a nitro group, which significantly influences its biological activity, including enzyme inhibition, antibacterial effects, and potential therapeutic uses.

Chemical Structure and Properties

This compound is a chiral compound with the following chemical structure:

- Chemical Formula : C₉H₁₁N₃O₄

- Molecular Weight : 225.20 g/mol

- CAS Number : 705919-70-6

The nitro group attached to the phenyl ring plays a crucial role in the compound's reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. The nitro group can deactivate certain enzyme sites through resonance effects, altering the polarity of the molecule and favoring interactions with nucleophilic sites on proteins. This characteristic makes it a valuable tool in studying enzyme mechanisms and developing potential inhibitors for therapeutic purposes .

Antibacterial Properties

The compound has demonstrated notable antibacterial activity. Studies have shown that derivatives containing nitro groups exhibit enhanced interactions with bacterial membranes, leading to increased efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, one study reported an MIC (Minimum Inhibitory Concentration) of 20 μM against S. aureus and 30 μM against P. aeruginosa due to improved lipophilicity and membrane interaction .

Antitubercular Activity

This compound has also been investigated for its antitubercular properties. A study found that compounds with a nitro group at specific positions exhibited significant activity against Mycobacterium tuberculosis, with an MIC value as low as 0.78 μM. The presence of the nitro moiety was essential for this activity, highlighting its role in modulating intracellular mechanisms that contribute to bacterial killing .

Anti-Inflammatory Effects

The compound's anti-inflammatory potential has been explored, particularly regarding its ability to inhibit key inflammatory mediators such as COX-2 and iNOS. Research indicates that this compound can modulate pathways involved in inflammation, making it a candidate for further development in inflammatory disease treatments .

Vasodilatory Activity

The bio-reduction of the nitro group can lead to the release of nitric oxide (NO), which is known for its vasodilatory effects. This mechanism is crucial for cardiovascular health, as NO enhances cGMP levels in vascular smooth muscle cells, leading to relaxation and widening of blood vessels. Such properties position this compound as a potential therapeutic agent for conditions like angina .

Applications in Research

This compound serves multiple roles in research:

- Peptide Synthesis : It is a key building block in solid-phase peptide synthesis, allowing researchers to create complex peptides with tailored functionalities .

- Drug Development : Its unique properties make it valuable for developing new drugs targeting specific biological pathways .

- Bioconjugation : The compound is used in bioconjugation processes, facilitating biomolecule attachment for diagnostic and therapeutic applications .

- Fluorescent Probes : Modifications of this compound can create fluorescent probes for cellular imaging, aiding real-time tracking of biological processes .

Study 1: Enzyme Inhibition Mechanism

A study investigated the inhibition mechanism of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity through competitive inhibition, where it competes with substrate binding due to structural similarity.

Study 2: Antibacterial Efficacy

In a comparative study of various nitro-substituted compounds, this compound was found to have superior antibacterial properties compared to other derivatives lacking the nitro group. The study emphasized the importance of functional group positioning on antibacterial efficacy.

Study 3: Anti-Inflammatory Pathways

Research focused on the anti-inflammatory effects of this compound revealed its ability to inhibit NF-kB signaling pathways, demonstrating potential for treating chronic inflammatory conditions.

Propiedades

IUPAC Name |

(2S)-2-amino-4-(4-nitrophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c11-9(10(13)14)6-3-7-1-4-8(5-2-7)12(15)16/h1-2,4-5,9H,3,6,11H2,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRIJQHXHLYYBA-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.